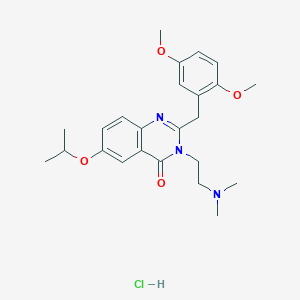

4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride

Übersicht

Beschreibung

MCI 176 ist ein Chinolon-Calcium-Antagonist, bekannt für seine Rolle als Kalziumkanalblocker. Es wurde auf seine Auswirkungen auf den koronaren Blutfluss und sein Potenzial zur Verbesserung der Perfusion in ischämischen Bereichen untersucht . Diese Verbindung ist besonders für ihre vasodilatierenden Wirkungen auf große leitende Koronararterien und resistente Arteriolen bekannt .

Herstellungsmethoden

Die Synthese von MCI 176 umfasst die Herstellung von Chinolon-Derivaten. Die spezifischen Synthesewege und Reaktionsbedingungen für MCI 176 sind in der öffentlichen Literatur nicht detailliert beschrieben. Allgemeine Verfahren zur Synthese von Chinolon-Derivaten beinhalten typischerweise die Kondensation von Anthranilsäure mit Formamid oder seinen Derivaten, gefolgt von Cyclisierungsreaktionen . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Reaktionen für den Maßstab beinhalten, einschließlich der Berücksichtigung von Ausbeute, Reinheit und Wirtschaftlichkeit.

Chemische Reaktionsanalyse

MCI 176 interagiert als Kalziumkanalblocker hauptsächlich mit Kalziumionen. Es unterliegt einer kompetitiven Hemmung von Kalzium-induzierten Kontraktionen in Koronararterien . Die wichtigsten Reaktionen, die es durchläuft, sind:

Oxidation und Reduktion: Diese Reaktionen sind für MCI 176 aufgrund seiner stabilen Chinolonstruktur weniger verbreitet.

Substitutionsreaktionen: MCI 176 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Komplexbildungsreaktionen: Es kann Komplexe mit Metallionen bilden, insbesondere mit Kalziumionen, was für seine Funktion als Kalziumkanalblocker entscheidend ist.

Vorbereitungsmethoden

The synthesis of MCI 176 involves the preparation of quinazolinone derivatives. The specific synthetic routes and reaction conditions for MCI 176 are not widely detailed in public literature. general methods for synthesizing quinazolinone derivatives typically involve the condensation of anthranilic acid with formamide or its derivatives, followed by cyclization reactions . Industrial production methods would likely involve optimization of these reactions for scale, including considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

MCI 176, as a calcium channel blocker, primarily interacts with calcium ions. It undergoes competitive inhibition of calcium-induced contractions in coronary arteries . The major reactions it undergoes include:

Oxidation and Reduction: These reactions are less common for MCI 176 due to its stable quinazolinone structure.

Substitution Reactions: MCI 176 can undergo substitution reactions, particularly involving its functional groups.

Complexation Reactions: It can form complexes with metal ions, particularly calcium ions, which is central to its function as a calcium channel blocker.

Wissenschaftliche Forschungsanwendungen

Overview

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound in focus, 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride, exhibits potential applications across various fields including medicinal chemistry, pharmacology, and material science.

Antitumor Activity

Quinazolinone derivatives have shown promising antitumor properties. The compound has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that quinazolinones can act on multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens, including multi-drug resistant strains. Research indicates that quinazolinone derivatives can inhibit bacterial DNA synthesis and promote the cleavage of DNA strands, leading to bacterial cell death . The incorporation of silver nanoparticles into quinazolinones has been shown to enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Some studies have reported that quinazolinone derivatives possess anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a basis for their potential use in treating epilepsy .

Anti-inflammatory Activity

4(3H)-quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and asthma .

Antidiabetic Potential

Recent studies suggest that certain quinazolinone derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This property positions them as potential candidates for diabetes management .

Synthesis and Derivatization

The synthesis of 4(3H)-quinazolinone derivatives often involves various chemical reactions such as cyclocondensation and derivatization techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with desired biological activities .

| Synthesis Method | Description | Yield |

|---|---|---|

| Cyclocondensation | Reaction of 2-amino-N-methoxybenzamides with aldehydes | High |

| Derivatization | Modification of existing quinazolinones to enhance activity | Variable |

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications significantly enhanced antibacterial potency, providing insights into structure-activity relationships for future drug design .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that certain quinazolinone compounds inhibited the proliferation of various cancer cell lines. The mechanisms involved include apoptosis induction and inhibition of key oncogenic pathways, suggesting their potential as anticancer agents .

Wirkmechanismus

MCI 176 exerts its effects by blocking calcium channels in the coronary arteries. This leads to an increase in coronary blood flow and a decrease in the resistance of resistive arterioles . The molecular targets of MCI 176 are the calcium channels in the coronary arteries, and its pathway involves the inhibition of calcium-induced contractions . This results in vasodilation and improved perfusion in ischemic areas .

Vergleich Mit ähnlichen Verbindungen

MCI 176 wird mit anderen Kalziumkanalblockern wie Diltiazem und Nifedipin verglichen. Während alle drei Verbindungen Kalzium-induzierte Kontraktionen hemmen, weist MCI 176 die höchste Selektivität für große leitende Gefäße auf . Die Wirkdauer von MCI 176 liegt zwischen Diltiazem und Nifedipin . Ähnliche Verbindungen umfassen:

Diltiazem: Ein weiterer Kalziumkanalblocker mit längerer Wirkdauer.

Nifedipin: Ein Kalziumkanalblocker mit höherer Potenz, aber geringerer Selektivität für große leitende Gefäße.

Biologische Aktivität

The compound 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride is a derivative of the quinazolinone class known for its diverse biological activities. This article reviews its biological properties, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant activities, supported by case studies and research findings.

Overview of Quinazolinones

Quinazolinones are nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. The structural variations in the quinazolinone core significantly influence their pharmacological properties. The compound exhibits promising potential against various pathogens and diseases.

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of quinazolinone derivatives against resistant strains such as Staphylococcus aureus (MRSA). The compound under discussion has been shown to synergize with other antibiotics like piperacillin-tazobactam, enhancing its bactericidal effects. For instance:

- Mechanism of Action : The compound binds to the allosteric site of penicillin-binding protein (PBP)2a, leading to conformational changes that allow access to the active site for beta-lactam antibiotics .

- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit MIC values as low as 4 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound 73 | ≤ 4 | Active against MRSA |

| Compound 1 | ≤ 8 | Active against E. faecium |

| Compound X | ≥ 16 | Inactive against Gram-negative organisms |

Anticancer Activity

Quinazolinones have also been investigated for their anticancer properties. The compound’s derivatives have shown cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Studies have evaluated the activity against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cells.

- IC50 Values : For example, one study reported an IC50 of 10 μM for a related quinazolinone derivative against the PC3 cell line .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| PC3 | 10 | Cytotoxic |

| MCF-7 | 10 | Cytotoxic |

| HT-29 | 12 | Cytotoxic |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have been documented in various studies. The compound has been shown to reduce inflammation markers effectively:

- Comparison with Standards : In studies comparing new derivatives with indomethacin, certain quinazolinone derivatives demonstrated superior anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their structural features. Variations in substituents at different positions on the quinazolinone ring can significantly alter their potency and selectivity:

- Key Findings : Substituents at the 2-position often enhance antibacterial activity while modifications at the 3-position can influence anticancer efficacy .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 4(3H)-quinazolinone and evaluated their biological activities. The results indicated that specific substitutions improved both antibacterial and anticancer properties significantly compared to unsubstituted analogs .

- Pharmacokinetics : Research into pharmacokinetic profiles showed that certain derivatives possess favorable oral bioavailability and low clearance rates, making them suitable candidates for further development in clinical settings .

Eigenschaften

CAS-Nummer |

103315-31-7 |

|---|---|

Molekularformel |

C24H31N3O4 |

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one |

InChI |

InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3 |

InChI-Schlüssel |

WMLHIIMHGSNIAL-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC.Cl |

Kanonische SMILES |

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

103315-31-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl MCI 176 MCI-176 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.